1-Pyrazolo[1,5-a]pyrimidin-3-yl-[1,2,4]triazolo[4,3-a]quinoline
Overview
Description
1-Pyrazolo[1,5-a]pyrimidin-3-yl-[1,2,4]triazolo[4,3-a]quinoline is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which integrates pyrazolo, pyrimidin, triazolo, and quinoline moieties. Such a combination of rings endows the molecule with diverse chemical and biological properties, making it a valuable target for drug discovery and development.
Preparation Methods
The synthesis of 1-Pyrazolo[1,5-a]pyrimidin-3-yl-[1,2,4]triazolo[4,3-a]quinoline typically involves multi-step reactions that include cyclization, condensation, and substitution processesThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions, scaling up the synthesis, and improving the overall efficiency of the process .
Chemical Reactions Analysis
1-Pyrazolo[1,5-a]pyrimidin-3-yl-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives with altered biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule. .
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted derivatives with potential pharmacological properties .
Scientific Research Applications
Chemistry: The compound serves as a valuable scaffold for the development of new chemical entities with diverse biological activities.
Biology: It has shown promising results in various biological assays, including antimicrobial, antiviral, and anticancer activities
Medicine: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders
Mechanism of Action
The mechanism of action of 1-Pyrazolo[1,5-a]pyrimidin-3-yl-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and proliferation . By binding to the active site of these enzymes, the compound disrupts their normal function, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other molecular targets, such as receptors and ion channels, contributing to its diverse biological activities .
Comparison with Similar Compounds
1-Pyrazolo[1,5-a]pyrimidin-3-yl-[1,2,4]triazolo[4,3-a]quinoline can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound shares the pyrazolo and pyrimidine rings but lacks the triazolo and quinoline moieties, resulting in different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has a similar triazolo and pyrimidine structure but differs in the arrangement of the rings, leading to distinct pharmacological properties.
Quinazolin-4(3H)-one derivatives: These compounds contain a quinoline moiety but differ in the other ring structures, resulting in varied biological activities.
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which confer a broad spectrum of chemical and biological properties, making it a versatile compound for scientific research and drug development .
Properties
IUPAC Name |
1-pyrazolo[1,5-a]pyrimidin-3-yl-[1,2,4]triazolo[4,3-a]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N6/c1-2-5-13-11(4-1)6-7-14-19-20-16(22(13)14)12-10-18-21-9-3-8-17-15(12)21/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEDEEDBZLANAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=C5N=CC=CN5N=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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